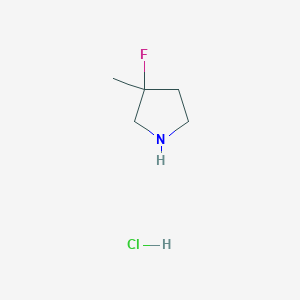

3-Fluoro-3-methylpyrrolidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoro-3-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRLKNIQCYFPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-91-3 | |

| Record name | Pyrrolidine, 3-fluoro-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-3-methylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of 3-Fluoro-3-Methylpyrrolidine: Strategies and Protocols for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-fluoro-3-methylpyrrolidine scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of a stereodefined quaternary fluorine center and the versatile pyrrolidine ring. This combination can profoundly influence a molecule's conformational rigidity, metabolic stability, lipophilicity, and pKa, making it a highly sought-after component in drug design. However, the stereocontrolled construction of this specific quaternary center presents a significant synthetic challenge. This technical guide provides an in-depth analysis of the primary strategies for the enantioselective synthesis of 3-fluoro-3-methylpyrrolidine and its derivatives. We will dissect the mechanistic underpinnings of key methodologies, including asymmetric cycloadditions and diastereoselective routes from chiral precursors, offering field-proven insights into experimental design and execution. This document is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Value of the 3-Fluoro-3-Methylpyrrolidine Moiety

The incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties.[1] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is also a cornerstone of many natural products and pharmaceuticals, valued for its ability to explore three-dimensional chemical space due to its non-planar structure.[2] The fusion of these two features into the 3-fluoro-3-methylpyrrolidine structure creates a powerful building block for several reasons:

-

Metabolic Blocking: The quaternary center at the C3 position, fortified with a strong C-F bond, can block common sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Conformational Control: The bulky methyl group and the electronegative fluorine atom lock the puckering of the pyrrolidine ring, reducing conformational flexibility. This can lead to higher binding affinity and selectivity for a biological target.

-

Modulation of Basicity: The inductive effect of the fluorine atom lowers the pKa of the pyrrolidine nitrogen, which can be critical for optimizing cell permeability, solubility, and off-target activity (e.g., hERG binding).[3]

-

Enhanced Binding Interactions: The C-F bond can participate in favorable orthogonal dipole-dipole interactions or serve as a weak hydrogen bond acceptor, potentially introducing new, beneficial interactions within a protein's binding pocket.

Despite these advantages, constructing the chiral, fluorine-bearing quaternary stereocenter is non-trivial. It requires methods that can overcome the steric hindrance of the tertiary carbon and precisely control the stereochemical outcome. This guide will explore the most effective strategies developed to date.

Core Strategy 1: Asymmetric [3+2] Cycloaddition

One of the most powerful and modular approaches to constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile.[2] To forge the 3-fluoro-3-methylpyrrolidine core, this strategy has been adapted by using fluorinated alkenes as the dipolarophile component, with chirality being induced by a metal catalyst complexed with a chiral ligand.

Principle and Mechanistic Insight

The reaction involves the in situ generation of an azomethine ylide from an imine derived from an α-amino acid ester. This ylide then reacts with a suitable fluorinated alkene. The key to enantioselectivity lies in the use of a chiral catalyst, typically a Copper(I) or Silver(I) salt complexed with a chiral ligand, which coordinates to the dipole and directs its approach to the dipolarophile.

A representative catalytic cycle using a Cu(I)-based system is illustrated below. The chiral ligand (L*) creates a chiral environment around the metal center, which orchestrates the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer.

Caption: Catalytic cycle for Cu(I)-catalyzed asymmetric [3+2] cycloaddition.

Data Summary: Performance of Catalytic Systems

The choice of ligand, metal, and substrate is critical for achieving high stereoselectivity. Copper(I)-catalyzed reactions have shown particular promise for the synthesis of 3,3-difluoro and 3,3,4-trifluoropyrrolidines, providing a strong precedent for the synthesis of the 3-fluoro-3-methyl target.[1]

| Dipolarophile | Catalyst System | Yield (%) | dr | ee (%) | Reference |

| 1,1-Difluorostyrenes | Cu(I) / Chiral Ligand | up to 96 | >20:1 | up to 97 | [1] |

| 1,1,2-Trifluorostyrenes | Cu(I) / Chiral Ligand | up to 95 | >20:1 | up to 96 | [1] |

This table summarizes representative results for structurally related fluorinated pyrrolidines, demonstrating the high potential of the methodology.

Experimental Protocol: General Procedure for Cu(I)-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol is a generalized representation based on published methods for similar transformations and should be optimized for the specific substrates.[1]

-

Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the copper(I) salt (e.g., Cu(OAc)₂, 5 mol%) and the chiral ligand (e.g., a chiral phosphine or bisoxazoline ligand, 5.5 mol%).

-

Solvent Addition: Add the anhydrous solvent (e.g., dichloromethane or toluene, 0.1 M) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Reagent Addition: Add the imine (1.2 equivalents), the fluorinated alkene (1.0 equivalent), and a mild base (e.g., triethylamine or DBU, 1.5 equivalents).

-

Reaction: Stir the reaction mixture at the optimized temperature (ranging from -20 °C to 40 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched fluorinated pyrrolidine.

-

Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis).

Core Strategy 2: Diastereoselective Synthesis from a Chiral Precursor

An alternative to catalyst-controlled enantioselectivity is substrate-controlled diastereoselectivity. This classic and robust strategy involves starting with an enantiopure building block and using its inherent chirality to direct the stereochemistry of subsequent transformations. The first reported enantioselective synthesis of a C3-fluoro-pyrrolidine derivative utilized this very approach.[4]

Principle and Synthetic Design

This pathway begins with a readily available chiral starting material, such as a 2,3-epoxy-1-alcohol. The key step is a regioselective and stereoselective opening of the epoxide ring with a fluoride source to install the tertiary fluoride. The existing stereocenters of the starting material dictate the facial approach of the nucleophile, leading to a single diastereomer. Subsequent chemical manipulations are then performed to close the pyrrolidine ring.

Caption: Workflow for diastereoselective synthesis from a chiral epoxy-alcohol.

Experimental Protocol: Key Hydrofluorination Step

This protocol is adapted from the synthesis of a C(3) fluoro-MEP derivative and highlights the critical epoxide opening step.[4]

-

Preparation: In a fume hood, place a solution of the chiral 2,3-epoxy-1-alcohol (1.0 equivalent) in anhydrous dichloromethane (0.2 M) in a polyethylene or Teflon vessel at -78 °C (dry ice/acetone bath).

-

Reagent Addition: Slowly add Olah's reagent (pyridine-poly(hydrogen fluoride), typically 70% HF, 3.0 equivalents) to the cooled solution via a plastic syringe. Caution: Hydrogen fluoride is extremely corrosive and toxic. Handle with appropriate personal protective equipment (PPE) and engineering controls.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.

-

Quenching (Critical): Cool the reaction mixture to 0 °C (ice bath) and very slowly and carefully quench by adding it to a stirred, saturated aqueous solution of NaHCO₃. Ensure the quenching vessel is large enough to accommodate gas evolution.

-

Work-up: Separate the layers and extract the aqueous phase with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting fluoro-diol intermediate by flash column chromatography.

Emerging Methodologies and Future Outlook

While cycloaddition and chiral pool synthesis represent the most established routes, the field of asymmetric catalysis is rapidly evolving, offering new potential pathways.

-

Enantioselective C-H Functionalization: Recent breakthroughs in catalytic asymmetric C-H amination, such as the enantioselective Hofmann-Löffler-Freytag (HLF) reaction, provide powerful new ways to construct chiral pyrrolidines.[5] Adapting such a method to tolerate and control a fluorinated center could provide a highly convergent and atom-economical route in the future.

-

Desymmetrization: The catalytic desymmetrization of achiral precursors, like 3-pyrrolines, has been shown to be effective for creating C3-alkylated pyrrolidines with high enantioselectivity.[6] The development of analogous C-F bond-forming reactions using this strategy would be a significant advance.

The continued demand for structurally unique and pharmacologically optimized compounds will undoubtedly drive further innovation in this area. The development of catalytic methods that utilize cheaper starting materials, operate under milder conditions, and offer broader substrate scope remains a key objective for the scientific community.

Conclusion

The enantioselective synthesis of 3-fluoro-3-methylpyrrolidine is a challenging but achievable goal that is critical for advancing drug discovery programs. This guide has detailed two robust and validated strategies: catalyst-controlled asymmetric [3+2] cycloaddition and substrate-controlled diastereoselective synthesis. By understanding the principles, causality, and practical execution of these methods, researchers can confidently incorporate this valuable scaffold into their molecular designs. The provided protocols and mechanistic insights serve as a foundation upon which new, innovative solutions can be built, further expanding the synthetic chemist's toolkit for creating the next generation of therapeutics.

References

- 1. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective synthesis of C3 fluoro-MEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-3-methylpyrrolidine Hydrochloride: A Valuable Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Within the diverse landscape of fluorinated heterocyles, 3-fluoro-3-methylpyrrolidine hydrochloride (CAS Number: 1427380-91-3) emerges as a building block of significant interest.[1] This technical guide provides a comprehensive overview of this compound, addressing its synthesis, characterization, and potential applications in drug discovery. Given the limited publicly available data specific to this molecule, this guide leverages established principles and data from closely related analogs to provide a robust framework for its utilization in research and development.

Introduction: The Role of Fluorinated Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a prevalent motif in a vast number of biologically active compounds, including many approved drugs.[2][3] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of a fluorine atom, particularly at the 3-position, can profoundly influence a molecule's properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These attributes can lead to enhanced metabolic stability, increased lipophilicity, and altered basicity (pKa) of the pyrrolidine nitrogen, all of which are critical parameters in drug design.[4][5] The additional methyl group in this compound provides a further point of structural diversity and can influence the conformational preferences of the pyrrolidine ring.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1427380-91-3 | [1] |

| Molecular Formula | C₅H₁₀FN·HCl | [1] |

| Molecular Weight | 139.6 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | Inferred from analogs |

| Purity | ≥97% | [1] |

| Solubility | Predicted: Soluble in water and polar organic solvents | Inferred from analogs |

Synthesis and Mechanistic Considerations

A potential synthetic pathway is outlined below:

Caption: Postulated synthetic pathway for this compound.

Experimental Protocol (Postulated):

-

Fluorination: To a solution of N-Boc-3-hydroxy-3-methylpyrrolidine in an appropriate anhydrous solvent (e.g., dichloromethane) at reduced temperature (e.g., -78 °C), a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The rationale for using these reagents lies in their ability to efficiently replace a hydroxyl group with a fluorine atom via a nucleophilic substitution mechanism with minimal side reactions.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, N-Boc-3-fluoro-3-methylpyrrolidine, is then purified by column chromatography.

-

Deprotection: The purified N-Boc-3-fluoro-3-methylpyrrolidine is dissolved in a suitable solvent such as 1,4-dioxane or diethyl ether. A solution of hydrogen chloride in the same solvent is then added, and the mixture is stirred at room temperature. The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to yield the free amine.

-

Isolation: The resulting precipitate, this compound, is collected by filtration, washed with the solvent, and dried under vacuum to afford the final product.

Characterization and Analytical Profile

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Caption: General workflow for the characterization of this compound.

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons due to coupling with the fluorine atom. The methyl group would likely appear as a doublet due to through-space coupling with the fluorine. The N-H protons would be broadened and may exchange with D₂O.

-

¹³C NMR: The carbon spectrum will be informative, with the carbon bearing the fluorine atom showing a large one-bond carbon-fluorine coupling constant. The adjacent carbons will also exhibit smaller two-bond couplings.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 104.08.

Applications in Drug Discovery

While specific applications of this compound are not yet widely reported, the utility of the 3-fluoropyrrolidine scaffold in medicinal chemistry is well-established.[8] The introduction of this moiety into drug candidates has been shown to improve their pharmacological profiles. For instance, fluorinated pyrrolidines have been incorporated into inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and into various agents targeting central nervous system disorders.[9]

The 3-fluoro-3-methylpyrrolidine motif can be utilized to:

-

Modulate Potency and Selectivity: The conformational constraints imposed by the fluorine and methyl groups can lead to more specific binding to the target protein.

-

Enhance Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.

-

Improve Brain Penetration: The increased lipophilicity imparted by the fluorine atom can facilitate crossing of the blood-brain barrier, which is crucial for CNS-acting drugs.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. While specific data for this compound remains limited in the public domain, this guide provides a comprehensive framework based on established chemical principles and data from closely related analogs. Its unique combination of a fluorinated stereocenter and a methyl group on the pyrrolidine ring offers exciting opportunities for the design of novel therapeutics with improved pharmacological properties. As research in this area progresses, the full potential of this and similar fluorinated scaffolds will undoubtedly be realized.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Fluoro-3-methylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in numerous natural products and synthetic drugs.[1][2][3] Consequently, the strategic incorporation of a fluorine atom onto the pyrrolidine ring, as seen in 3-Fluoro-3-methylpyrrolidine hydrochloride, presents a compelling strategy for the design of novel therapeutics. This guide will explore the essential technical details of this compound, providing a framework for its application in research and development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is paramount for its effective application. This section details the key identifiers and characteristics of this compound.

Molecular Identity and Weight

The fundamental identity of a chemical compound is defined by its structure and molecular formula. For this compound, these are:

These values are critical for stoichiometric calculations in synthesis and for the interpretation of mass spectrometry data.

Structural Representation

The three-dimensional arrangement of atoms dictates a molecule's biological activity. The structure of this compound is characterized by a pyrrolidine ring substituted with a fluorine atom and a methyl group at the 3-position.

Caption: 2D structure of this compound.

Key Physicochemical Data

A summary of essential physicochemical data is provided in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1427380-91-3 | [4] |

| Molecular Formula | C₅H₁₀FN·HCl | [4] |

| Molecular Weight | 139.60 g/mol | [4][5] |

| Purity | Typically ≥97% | [4] |

Synthesis Methodologies

The synthesis of fluorinated pyrrolidines often involves specialized reagents and reaction conditions. A general, illustrative synthetic approach is outlined below. The causality behind experimental choices lies in the need for stereocontrol and the safe handling of fluorinating agents.

Retrosynthetic Analysis

A common strategy for the synthesis of 3-fluoro-3-methylpyrrolidine derivatives involves the fluorination of a suitable precursor, such as a hydroxy- or keto-pyrrolidine.

Caption: Retrosynthetic analysis for 3-Fluoro-3-methylpyrrolidine.

Illustrative Experimental Protocol: Fluorination with DAST

This protocol describes a representative fluorination step using diethylaminosulfur trifluoride (DAST), a common fluorinating agent. Note: This is a generalized procedure and requires optimization for specific substrates and scales. Extreme caution must be exercised when using DAST as it is toxic and moisture-sensitive.

Step-by-Step Methodology:

-

Reaction Setup: A solution of N-protected 3-hydroxy-3-methylpyrrolidine in an anhydrous aprotic solvent (e.g., dichloromethane) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

-

Reagent Addition: Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution via a syringe. The slow addition rate is critical for maintaining temperature control.

-

Reaction Monitoring: The reaction is stirred at -78 °C and allowed to slowly warm to room temperature over several hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the acidic byproducts.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

-

Deprotection and Salt Formation: The protecting group is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group). The resulting free base is then treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or methanol) to precipitate the hydrochloride salt.

-

Isolation: The this compound is isolated by filtration, washed with a cold solvent, and dried under vacuum.

Spectroscopic Characterization

Structural elucidation and purity assessment are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure. The ¹⁹F NMR will show a characteristic signal for the fluorine atom, and its coupling to adjacent protons in the ¹H NMR spectrum provides valuable structural information.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base and its fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as N-H stretches (for the hydrochloride salt) and C-F stretches.

Applications in Drug Discovery and Development

The unique properties of this compound make it an attractive building block for the synthesis of novel drug candidates.

Modulation of Physicochemical Properties

The introduction of the fluoro-methyl group at the 3-position can be used to fine-tune key drug-like properties:

-

Lipophilicity: The fluorine atom can modulate the lipophilicity of the molecule, which can impact its solubility, permeability, and plasma protein binding.

-

pKa: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyrrolidine nitrogen, affecting the compound's ionization state at physiological pH. This can influence its interaction with biological targets and its absorption and distribution.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. Incorporating this moiety can block a potential site of metabolism, thereby increasing the half-life of a drug.

Role as a Pharmacophore Element

The fluorinated pyrrolidine ring can serve as a key component of a pharmacophore, engaging in specific interactions with a biological target. The fluorine atom can participate in hydrogen bonding or other non-covalent interactions, potentially enhancing binding affinity and selectivity.

Caption: Role in a typical drug discovery workflow.

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated substituent and a pyrrolidine core offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, is essential for its effective utilization in the pursuit of novel and improved therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. (3S)-3-fluoro-3-methylpyrrolidine hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

A Technical Guide to the Spectral Analysis of 3-Fluoro-3-methylpyrrolidine Hydrochloride

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules have become indispensable building blocks. The strategic incorporation of fluorine atoms can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated scaffolds highly valuable.[1] Among these, the pyrrolidine ring is a prevalent core in numerous pharmaceuticals. This guide provides an in-depth technical examination of the spectral characterization of a specific, functionalized scaffold: 3-Fluoro-3-methylpyrrolidine hydrochloride.

The presence of a tertiary fluorine atom, a methyl group, and a hydrochloride salt form introduces distinct and informative features into the compound's analytical spectra. A comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is therefore essential for unambiguous structure verification, conformational analysis, and purity assessment. This document serves as a practical guide for researchers and drug development professionals, detailing not only the expected spectral data but also the underlying scientific principles and experimental considerations that dictate the analytical strategy.

Molecular Structure and Key Analytical Considerations

The structure of this compound presents several key features that are central to its spectral analysis:

-

Asymmetric Center: The C3 carbon is a chiral center, meaning the compound exists as a racemic mixture of (R) and (S) enantiomers unless a specific stereoisomer is synthesized.

-

Fluorine and Methyl Substitution: The geminal fluorine and methyl groups at C3 create a sterically hindered environment and introduce complex spin-spin coupling patterns in NMR spectra.

-

Pyrrolidine Ring: The five-membered aliphatic ring has a degree of conformational flexibility, which can be influenced by substituents and the solvent environment.[2]

-

Hydrochloride Salt: The nitrogen atom is protonated, forming an ammonium salt (R₂NH₂⁺Cl⁻). This significantly impacts the electronic environment, particularly for adjacent protons and carbons, and dictates the choice of analytical solvents.[3][4]

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon skeleton, proton environments, and the crucial fluorine substituent.

Core Directive: Experimental Choice of Solvent

The hydrochloride salt form of the analyte necessitates careful solvent selection. Protic deuterated solvents such as D₂O or CD₃OD are generally unsuitable because the acidic N-H₂⁺ protons will rapidly exchange with deuterium, leading to signal broadening or complete disappearance.[3]

Optimal Choice: A non-exchangeable, polar aprotic solvent like DMSO-d₆ is the preferred choice. It readily dissolves the hydrochloride salt and allows for the clear observation of the N-H₂⁺ protons, which typically appear as a broad signal at a downfield chemical shift.[5]

Experimental Protocol: NMR Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR data.

Workflow: NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Tuning and Locking: Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies. Lock the field frequency using the deuterium signal from DMSO-d₆.

-

Shimming: Optimize the magnetic field homogeneity to ensure sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 16-64 scans are sufficient.[6]

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling for a simplified singlet, or without decoupling to observe ¹⁹F-¹H coupling. A wider spectral width (e.g., -250 to 50 ppm) is recommended.[6][7]

-

Processing: Process all spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The proton spectrum is complex due to diastereotopic protons in the pyrrolidine ring and coupling to fluorine. The protonation of the nitrogen causes a significant downfield shift for adjacent protons (C2-H and C5-H).

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| N-H₂⁺ | 9.0 - 10.5 | br s | - | Exchangeable protons on a positively charged nitrogen, appearing as a broad singlet.[3] |

| C2-H₂, C5-H₂ | 3.2 - 3.6 | m | - | Protons adjacent to the N⁺H₂ group are strongly deshielded. Complex multiplicity due to geminal and vicinal coupling. |

| C4-H₂ | 2.1 - 2.5 | m | - | Protons β to the N⁺H₂ group. Complex multiplicity due to geminal, vicinal, and ³J(H,F) coupling. |

| C3-CH₃ | 1.6 - 1.8 | d | ³J(H,F) ≈ 18-22 Hz | Methyl protons are split into a doublet by the adjacent fluorine atom.[8] |

Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

The key feature of the ¹³C spectrum is the large one-bond coupling between C3 and the fluorine atom, resulting in a doublet.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| C3 | 90 - 98 | d | ¹J(C,F) ≈ 170-190 Hz | Quaternary carbon directly attached to fluorine, showing a characteristic large one-bond C-F coupling and significant downfield shift.[9] |

| C2, C5 | 48 - 55 | t | ²J(C,F) ≈ 20-25 Hz | Carbons adjacent to the N⁺H₂ group. Split into triplets by coupling to the fluorine atom two bonds away. |

| C4 | 35 - 42 | t | ²J(C,F) ≈ 20-25 Hz | Carbon adjacent to the fluorine-substituted carbon, also showing a two-bond C-F coupling. |

| C3-CH₃ | 20 - 28 | q | ²J(C,F) ≈ 20-25 Hz | Methyl carbon split into a quartet by the geminal fluorine atom. |

Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆)

¹⁹F NMR is highly sensitive and provides a clean window for analysis. The chemical shift is referenced to CFCl₃ (δ = 0 ppm).[10]

| Fluorine Assignment | Predicted δ (ppm) | Predicted Multiplicity (¹H-coupled) | Coupling Constants (J, Hz) | Rationale |

| C3-F | -140 to -160 | m | ³J(H,F) ≈ 18-22 Hz (with CH₃), other couplings with ring protons | The chemical shift is typical for a tertiary alkyl fluoride.[11] The multiplicity in the proton-coupled spectrum will be complex due to coupling with the methyl and ring protons. The proton-decoupled spectrum will show a single sharp singlet. |

Part 2: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and investigate the fragmentation patterns of the molecule. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-ionized salt.

Theoretical Considerations

In positive ion ESI mode, the analyte will be detected as the cation of the free base, corresponding to [M+H]⁺, where M is the neutral 3-fluoro-3-methylpyrrolidine. The chloride ion is not observed. The molecular ion of the free base (C₅H₁₀FN) has a monoisotopic mass of 103.0797 u. The detected ion will be [C₅H₁₁FN]⁺ with an m/z of 104.0875.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile/water.

-

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an ESI source.

-

Analysis: Inject the sample and acquire data in positive ion scan mode over a range of m/z 50-300.

-

Fragmentation (MS/MS): Select the parent ion (m/z 104.1) for collision-induced dissociation (CID) to obtain a tandem mass spectrum (MS/MS) and confirm fragmentation pathways.

Predicted Mass Spectrum and Fragmentation

The primary fragmentation pathway for pyrrolidines involves alpha-cleavage adjacent to the nitrogen atom, leading to the loss of substituents.

Predicted ESI-MS Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 104.1 | Parent ion (protonated free base) |

| [M+H - HF]⁺ | 84.1 | Loss of hydrogen fluoride from the parent ion |

| [M+H - C₂H₄]⁺ | 76.1 | Alpha-cleavage and loss of ethylene |

Fragmentation Pathway

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Theoretical Considerations

The IR spectrum will be dominated by absorptions from the N-H⁺ bond, C-H bonds, and the C-F bond. The N-H⁺ stretching vibrations of a secondary ammonium salt appear as a broad and strong band in the 2700-2400 cm⁻¹ region.[12]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

Predicted IR Absorption Data

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3000 - 2700 | N-H₂⁺ Stretch | Strong, Broad | Characteristic absorption for a secondary ammonium salt.[12][13] |

| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium-Strong | Corresponds to the stretching of C-H bonds in the pyrrolidine ring and methyl group. |

| 1620 - 1550 | N-H Bend | Medium | Asymmetric and symmetric bending of the N-H₂⁺ group. |

| 1150 - 1050 | C-F Stretch | Strong | The carbon-fluorine bond stretch typically appears in this region and is often a strong, sharp peak. |

Conclusion

The multimodal spectral analysis of this compound provides a self-validating system for its structural confirmation. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively map out the complete atomic connectivity, with characteristic chemical shifts and coupling constants (especially those involving fluorine) serving as definitive fingerprints. Mass spectrometry confirms the molecular weight of the free base and provides insight into its gas-phase stability and fragmentation. Finally, IR spectroscopy verifies the presence of key functional groups, most notably the ammonium salt and the carbon-fluorine bond. Together, these techniques offer the robust and comprehensive characterization required for quality control and regulatory submission in the fields of chemical research and drug development.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. Pyrrolidine, n-methyl-, hydrochloride [webbook.nist.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

Navigating the Spectral Landscape of 3-Fluoro-3-methylpyrrolidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery

Pyrrolidine rings are prevalent structural motifs in a vast array of natural products and pharmaceuticals. Their defined three-dimensional structure provides a scaffold for the precise orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of a fluorine atom, particularly at a stereogenic center, can profoundly influence a molecule's properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug candidate.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets and can influence the acidity or basicity of nearby functional groups.

-

Conformational Control: The stereoelectronic effects of fluorine, such as the gauche effect, can favor specific ring pucker conformations, which can be crucial for receptor binding.[1]

-

Membrane Permeability: The strategic placement of fluorine can enhance a molecule's ability to cross cellular membranes.

3-Fluoro-3-methylpyrrolidine hydrochloride is a chiral building block that combines these advantages. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological and synthetic applications. Accurate structural elucidation via NMR spectroscopy is paramount for ensuring the identity and purity of this compound in any research or development setting.

Predicted ¹H NMR Spectral Data

The following ¹H NMR spectral data for this compound is predicted based on an analysis of the known spectrum of (S)-3-fluoropyrrolidine hydrochloride and the anticipated effects of the additional methyl group at the C3 position. The protonation of the pyrrolidine nitrogen is expected to deshield adjacent protons.

Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~1.75 | Doublet | ³JHF ≈ 20 Hz | CH₃ |

| ~2.20 - 2.40 | Multiplet | H4 | |

| ~3.40 - 3.70 | Multiplet | H2, H5 | |

| ~4.90 | NH₂⁺ |

Rationale for Predicted ¹H NMR Assignments

The prediction of the ¹H NMR spectrum is anchored in the understanding of substituent effects and spin-spin coupling.

-

Methyl Group (CH₃): The introduction of a methyl group at C3 is expected to give rise to a new signal. This signal will be split by the adjacent fluorine atom into a doublet, with a typical three-bond proton-fluorine coupling constant (³JHF) in aliphatic systems being around 20-30 Hz. Its chemical shift is predicted to be in the aliphatic region, around 1.75 ppm.

-

C4 Protons (H4): These protons are expected to appear as a complex multiplet due to geminal coupling with each other and vicinal coupling to the protons on C3 (if any) and C5. The presence of the electron-withdrawing fluorine atom will have a modest deshielding effect, and their chemical shift is predicted to be in the range of 2.20-2.40 ppm.

-

C2 and C5 Protons (H2, H5): These protons are adjacent to the protonated nitrogen atom, which exerts a significant deshielding effect, shifting their signals downfield. They will appear as a complex multiplet system due to geminal and vicinal couplings. Based on data for similar pyrrolidinium salts, their chemical shifts are predicted to be in the 3.40-3.70 ppm range.

-

Amine Protons (NH₂⁺): In a deuterated solvent like D₂O, the acidic amine protons will exchange with deuterium and will likely not be observed. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet, typically in the downfield region.

The following diagram illustrates the predicted proton assignments and key couplings.

References

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Fluorinated Pyrrolidines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Pyrrolidine Scaffolds

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of therapeutic design.[1] When this powerful halogen is introduced into a privileged heterocyclic scaffold like pyrrolidine, the synergistic effects can unlock unprecedented improvements in potency, selectivity, and pharmacokinetic profiles. This guide provides a deep dive into the rationale, discovery, and synthesis of these valuable molecules, offering field-proven insights for their successful application in drug development.

The Pyrrolidine Ring: A Privileged Scaffold in Medicinal Chemistry

The five-membered, saturated pyrrolidine ring is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and catalysts.[2][3] Its prevalence stems from several key attributes:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the ring allows for a more comprehensive exploration of three-dimensional pharmacophore space compared to flat, aromatic systems. This spatial complexity is crucial for achieving high-affinity and selective interactions with biological targets.[2]

-

Stereochemical Richness: The potential for multiple stereocenters on the pyrrolidine ring provides a powerful tool for optimizing molecular recognition by enantioselective proteins and enzymes.

-

Synthetic Tractability: Chiral pool starting materials, such as L-proline and 4-hydroxy-L-proline, offer readily available and stereochemically defined templates for the synthesis of complex pyrrolidine derivatives.[4]

The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, induces profound changes in a molecule's properties.[1][5] In the context of a pyrrolidine scaffold, these modifications are strategically employed to overcome common drug development hurdles:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450s. Introducing fluorine at a metabolically vulnerable position can block unwanted oxidation, thereby increasing the drug's half-life and bioavailability.[5]

-

Enhanced Potency: Fluorine's high electronegativity can alter the pKa of nearby functional groups, such as the pyrrolidine nitrogen. This modulation can optimize the ionization state of the molecule at physiological pH, leading to improved binding affinity with the target protein.[5]

-

Lipophilicity and Permeability: While often counterintuitive, the introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. This effect is highly context-dependent and offers a method for fine-tuning a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Conformational Control: How Fluorine Dictates Pyrrolidine Ring Pucker and Bioactivity

Beyond simple electronic effects, fluorine exerts significant control over the conformational preferences of the pyrrolidine ring. The ring is not static; it exists in a dynamic equilibrium of puckered "envelope" and "twist" conformations. The strategic placement of fluorine can lock the ring into a specific pucker that is optimal for biological activity.

This control is primarily governed by stereoelectronic interactions, notably the gauche effect .[6][7] For instance, in 4-fluoroproline, an energetic preference arises for a conformation where the electronegative fluorine atom and the ring nitrogen are gauche to one another. This leads to a distinct conformational bias: (4R)-fluoroproline preferentially adopts a C⁴-exo pucker, while (4S)-fluoroproline favors a C⁴-endo pucker.[8] This ability to enforce a specific three-dimensional shape can have a stronger influence on target affinity than other factors, such as cis-trans amide bond isomerization.[9]

Key Synthetic Strategies for Fluorinated Pyrrolidines

The synthesis of fluorinated pyrrolidines can be broadly categorized into two main approaches: the fluorination of a pre-existing pyrrolidine core and the de novo construction of the ring from fluorinated acyclic precursors. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and scalability.

Overview of Synthetic Approaches: A Logic-Driven Framework

The following diagram outlines the primary decision-making process for synthesizing a target fluorinated pyrrolidine.

De Novo Ring Construction: Building the Fluorinated Scaffold

Constructing the ring from already-fluorinated building blocks provides excellent control over the position and stereochemistry of the C-F bond(s).

This method has emerged as one of the most powerful and versatile for creating highly substituted, enantioenriched fluorinated pyrrolidines.[10] The core transformation involves the reaction of an azomethine ylide with a fluorinated alkene dipolarophile, often catalyzed by a chiral metal complex.[11][12]

Causality in Experimental Design: Copper(I) catalysts paired with chiral ligands, such as (S)-DTBM-segphos, are frequently chosen because they effectively control the facial selectivity of the cycloaddition, leading to high diastereoselectivity (dr) and enantioselectivity (ee).[13][14] The reaction conditions, such as temperature and solvent, are optimized to balance reaction rate with stereocontrol. For instance, reactions are often run at elevated temperatures (e.g., 80 °C) to overcome the lower reactivity of some fluorinated styrenes.[13]

Detailed Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for 3,3-Difluoropyrrolidines[13]

-

Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk line, add Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol, 5 mol%) and (S)-DTBM-segphos (14.2 mg, 0.012 mmol, 6 mol%) to a flame-dried reaction vial.

-

Solvent Addition: Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 1 hour to allow for complex formation.

-

Reagent Addition: Sequentially add KOtBu (4.5 mg, 0.04 mmol, 0.2 eq.), the corresponding imino ester (0.4 mmol, 2.0 eq.), and the 1,1-gem-difluorostyrene derivative (0.2 mmol, 1.0 eq.).

-

Reaction: Seal the vial and heat the reaction mixture at 80 °C for 48 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to yield the desired 3,3-difluoropyrrolidine.

| Substrate (Fluorinated Alkene) | Yield (%)[13] | Diastereomeric Ratio (dr)[13] | Enantiomeric Excess (ee, %)[13] |

| 1,1-difluoro-2-phenylethene | 95 | >20:1 | 96 |

| 1-(2,2-difluorovinyl)-4-methoxybenzene | 96 | >20:1 | 97 |

| 1-chloro-4-(2,2-difluorovinyl)benzene | 92 | >20:1 | 96 |

| 2-(2,2-difluorovinyl)thiophene | 85 | >20:1 | 95 |

Fluorination of Pre-existing Pyrrolidine Rings

This approach is particularly valuable when starting from commercially available and enantiopure precursors like 4-hydroxy-L-proline. The key challenge lies in achieving high regio- and stereoselectivity.

Nucleophilic fluorination typically involves the conversion of a hydroxyl group into a good leaving group, followed by displacement with a fluoride source. Reagents like diethylaminosulfur trifluoride (DAST) can directly convert alcohols to fluorides, usually with inversion of stereochemistry.[15] However, the hazardous nature of DAST has led to the development of safer, multi-step alternatives.

A more scalable and safer strategy involves converting a trans-diol into a cyclic sulfamate intermediate.[15] This clever approach transforms the hydroxyl group into a leaving group and simultaneously introduces the nitrogen source. Subsequent ring-opening with a nucleophilic fluoride source like tetrabutylammonium fluoride (TBAF) proceeds with high stereoselectivity to give the trans-fluoroamine product.[15] This method advantageously switches hazardous reagents like sodium azide and DAST for the Burgess reagent and TBAF, respectively.[15]

Emerging and Sustainable Methodologies

Biocatalysis offers an environmentally benign route to chiral fluorinated compounds under mild conditions.[16][17] While the direct enzymatic formation of a C-F bond by fluorinases is the most direct approach, it remains a specialized field.[18][19] More commonly, enzymes are used to create chiral fluorinated synthons. For example, aldolases can be used to catalyze the stereoselective addition of fluoroacetaldehyde to other aldehydes, creating chiral fluorinated polyols that can be further elaborated into pyrrolidines.[16]

Electrosynthesis avoids the use of harsh chemical oxidants by using electricity to generate reactive intermediates.[20] For pyrrolidine synthesis, electrochemical methods can be used to generate N-centered radicals from protected amines. These radicals can then undergo an intramolecular hydrogen atom transfer followed by ring closure, a process analogous to the Hofmann–Löffler–Freytag reaction, to form the pyrrolidine ring under mild conditions.[20][21] While direct electrochemical fluorination is possible, it often provides lower selectivity; a more common approach is to use electrochemistry to build the heterocyclic core which can then be fluorinated.[22][23][24]

Case Study: Synthesis of 4-Fluoropyrrolidine-2-carbonitrile as a DPP-4 Inhibitor

The development of inhibitors for dipeptidyl peptidase-4 (DPP-4) is a validated strategy for the treatment of type 2 diabetes. The incorporation of a 4-fluoropyrrolidine-2-carbonitrile scaffold has proven to be a highly effective design element for potent and selective inhibitors.[25][26]

Rationale for Targeting DPP-4 with Fluorinated Pyrrolidines

The cyanopyrrolidine moiety is a known "warhead" that forms a reversible covalent bond with the catalytic serine residue in the active site of DPP-4. The pyrrolidine ring itself occupies a specific binding pocket. Introducing a fluorine atom at the 4-position serves two primary purposes:

-

Conformational Constraint: It locks the pyrrolidine ring in a conformation that optimizes interactions within the S2 sub-pocket of the enzyme.[27]

-

Improved Pharmacokinetics: The fluorine atom can enhance metabolic stability and membrane permeability, contributing to better oral bioavailability.[25]

Structure-Activity Relationship (SAR) Insights

The development of compounds like Vildagliptin and Saxagliptin established the importance of the cyanopyrrolidine scaffold. Subsequent research demonstrated that strategic fluorination could further enhance the inhibitor profile.

| Compound | R Group | DPP-4 IC₅₀ (μM)[25][26] | Selectivity (DPP-8/DPP-4)[26] |

| 1 (Non-fluorinated) | H | 0.035 | ~800 |

| 2 (trans-fluoro) | F | 0.017 | >1300 |

| 3 (cis-fluoro) | F | 0.050 | >800 |

Data compiled from representative compounds in the literature for illustrative purposes.[25][26]

The data clearly shows that introducing a trans-fluorine atom (Compound 2 ) doubles the inhibitory potency compared to the non-fluorinated analog (Compound 1 ) and significantly improves selectivity against related peptidases like DPP-8.[26] This underscores the profound and stereochemistry-dependent impact of a single fluorine atom on biological activity.

Characterization and Analytical Considerations

The unique properties of fluorine necessitate specialized analytical techniques for the robust characterization of these molecules.

The Role of ¹⁹F NMR in Structure Elucidation

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Because ¹⁹F has a spin of ½ and a high natural abundance, it provides a clean and sensitive signal. Key applications include:

-

Structural Confirmation: The chemical shift of the ¹⁹F signal is highly sensitive to its electronic environment, confirming the presence and location of the fluorine atom.

-

Conformational Analysis: The coupling constants between fluorine and adjacent protons (³JHF) are dependent on the dihedral angle, providing direct insight into the preferred ring pucker of the pyrrolidine.[9]

-

Purity Assessment: ¹⁹F NMR can be used as a quantitative tool to assess the purity of the final compound without interference from proton signals of solvents or impurities.

Chromatographic Separation of Diastereomers

The synthesis of fluorinated pyrrolidines, especially those starting from precursors like 4-hydroxyproline, can often yield mixtures of diastereomers (e.g., cis and trans isomers). The separation of these isomers is critical and is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). Method development must focus on selecting the appropriate chiral stationary phase and mobile phase to achieve baseline resolution.

Future Outlook and Unmet Challenges

The field of fluorinated pyrrolidines continues to evolve, driven by the persistent demand for drug candidates with superior properties.

-

Accessing Novel Fluorinated Motifs: A significant challenge lies in the stereocontrolled synthesis of pyrrolidines with more complex fluorination patterns, such as trifluoromethyl groups or fluorinated quaternary stereocenters.[11][28][29] Developing robust methods for these motifs will open new avenues for drug design.

-

Scaling Up: Many elegant academic syntheses rely on expensive or hazardous reagents that are not amenable to large-scale production.[15] A key focus for process chemistry is the development of safe, cost-effective, and scalable routes to key fluorinated pyrrolidine building blocks.

-

Integration into Discovery Pipelines: The continued development of new fluorination and ring-forming reactions will expand the toolkit available to medicinal chemists, enabling the rapid synthesis of diverse libraries of fluorinated pyrrolidines for high-throughput screening and lead optimization.

By understanding the fundamental principles of how fluorine influences the properties of the pyrrolidine scaffold and mastering the synthetic strategies to access these molecules, researchers can continue to unlock their vast potential in the development of next-generation therapeutics.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 8. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]

- 15. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

- 16. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Enzymatic synthesis of fluorinated compounds [agris.fao.org]

- 20. Electrochemical Synthesis of Pyrrolidines - ChemistryViews [chemistryviews.org]

- 21. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03101J [pubs.rsc.org]

- 22. revroum.lew.ro [revroum.lew.ro]

- 23. Electrochemical Flash Fluorination and Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 24. electrosynthesis.com [electrosynthesis.com]

- 25. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Pyrrolidine Derivatives

Introduction: The Strategic Imperative of Fluorination in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. However, the ever-present challenge in drug discovery is the multi-parameter optimization of a molecule's properties—enhancing potency while simultaneously ensuring favorable absorption, distribution, metabolism, and excretion (ADME).

Strategic fluorination of the pyrrolidine ring has emerged as a powerful tactic to address this challenge.[2][3][4] The introduction of fluorine, the most electronegative element, imparts profound and often predictable changes to a molecule's physicochemical profile.[3][5] These modifications are not merely incremental; they can fundamentally alter basicity, lipophilicity, metabolic stability, and conformational preference, thereby providing a sophisticated tool for fine-tuning drug-like properties.[6][7] This guide offers an in-depth exploration of these effects, providing the causal relationships behind the changes and practical methodologies for their characterization.

Core Physicochemical Consequences of Pyrrolidine Fluorination

The unique properties of fluorine—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—drive its significant impact on molecular behavior.[2][3][5]

Modulation of Basicity (pKa)

The introduction of fluorine dramatically reduces the basicity of the pyrrolidine nitrogen. This is arguably one of the most significant and predictable outcomes of fluorination.

-

Causality: The strong electron-withdrawing inductive effect of the fluorine atom pulls electron density away from the nitrogen through the sigma-bond framework. This destabilizes the conjugate acid (the protonated pyrrolidinium cation), making the nitrogen lone pair less available for protonation and thus lowering the pKa.[3][8] The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen. For instance, introducing a single fluorine atom at the β- or γ-position of an aliphatic amine can lower the pKa by 1 to 3 units.[8]

-

Impact on Drug Development: Lowering basicity can be highly advantageous. Many amine-containing drugs are highly basic, leading to extensive ionization at physiological pH (7.4). This high charge can reduce membrane permeability, increase susceptibility to P-glycoprotein (Pgp) efflux, and cause potential off-target effects like hERG channel inhibition.[8][9] By reducing the pKa, fluorination can increase the proportion of the neutral, more membrane-permeable species, improving oral bioavailability and CNS penetration.[3]

| Compound | Position of Fluorine | pKa (Conjugate Acid) | Change from Parent |

| Pyrrolidine | N/A | ~11.3[1][10][11] | N/A |

| 3-Fluoropyrrolidine | C3 (β-position) | ~9.6 | ↓ ~1.7 units |

| 3,3-Difluoropyrrolidine | C3 (β-position) | ~7.3 | ↓ ~4.0 units |

| 2-(Fluoromethyl)pyrrolidine | C2 (α-position) | Varies | Significant Reduction |

(Note: Exact pKa values can vary based on experimental conditions and substitution patterns. The data presented is illustrative based on published studies.)[12][13]

Control of Ring Conformation

Fluorine substitution provides a powerful tool for controlling the puckered conformation of the five-membered pyrrolidine ring through stereoelectronic effects.[14][15]

-

Causality (The Gauche Effect): The pyrrolidine ring is not planar and exists in envelope or twisted conformations. An electronegative substituent like fluorine at the C3 or C4 position can enforce a specific ring pucker. This is driven by a stabilizing hyperconjugative interaction known as the gauche effect, where the C-F bond orients itself antiperiplanar to an adjacent C-H bond.[14][16][17] This interaction involves the donation of electron density from a σ(C–H) bonding orbital into the low-lying σ*(C–F) antibonding orbital.[14]

-

Impact on Drug Development: By locking the pyrrolidine ring into a specific conformation that mimics the bound state of a ligand, medicinal chemists can reduce the entropic penalty of binding, leading to a significant increase in potency.[18] This principle has been successfully applied in the design of peptide and protein mimetics, where fluoroprolines are used to stabilize specific secondary structures like collagen triple helices.[14][17]

Diagram: Impact of Fluorine on Pyrrolidine Properties

The following diagram illustrates the causal chain from the fundamental properties of the fluorine atom to the resulting changes in molecular characteristics and their ultimate impact on drug discovery metrics.

Caption: Causal pathway from fluorine's intrinsic properties to improved drug discovery outcomes.

Enhancement of Metabolic Stability

Fluorine is often used by medicinal chemists to block sites of metabolic oxidation, a strategy known as "metabolic blocking."

-

Causality: The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. These enzymes often work by abstracting a hydrogen atom from a C-H bond to initiate oxidation. The carbon-fluorine bond is significantly stronger (BDE ~109 kcal/mol) than a typical carbon-hydrogen bond.[19] Replacing a metabolically labile hydrogen with a fluorine makes this initial hydrogen abstraction step much more difficult, effectively shutting down that metabolic pathway.[7][19] Furthermore, the electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds, making them less susceptible to oxidation.[20][21]

-

Impact on Drug Development: Blocking metabolic "soft spots" can dramatically increase a drug's half-life, reduce clearance, and improve its overall exposure in the body.[7] This can lead to less frequent dosing and a more predictable pharmacokinetic profile. However, it is crucial to consider that metabolism can sometimes still occur at fluorinated carbons, potentially leading to the release of fluoride ions or the formation of unstable metabolites.[18][19]

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is highly context-dependent and less straightforward than its effect on pKa.

-

Causality: Fluorination can either increase or decrease lipophilicity. Replacing a hydrogen with a single fluorine atom often leads to a slight increase in logP because fluorine is more lipophilic than hydrogen.[3] However, the introduction of fluorine also increases the molecule's overall polarity and dipole moment. In some cases, particularly with multiple fluorine substitutions or when fluorine is adjacent to a polarizable atom like sulfur, the increased polarity can dominate, leading to a decrease in lipophilicity or creating a more complex relationship.[12][22] The impact is heavily influenced by the relative orientation of the C-F bonds and the overall molecular architecture.[12]

-

Impact on Drug Development: Modulating lipophilicity is a delicate balancing act. While a certain level of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Fluorination provides a tool to fine-tune this property, but its effects must be measured empirically for each new chemical series.

Experimental Characterization Protocols

Accurate experimental determination of these physicochemical properties is essential for guiding drug design.

Protocol 1: Determination of Lipophilicity (logP/logD) by Shake-Flask Method

This is the gold-standard method for determining the partition coefficient (logP for neutral species) and distribution coefficient (logD for ionizable species at a specific pH).[23][24]

Methodology:

-

Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Prepare 1-octanol saturated with aqueous buffer (e.g., PBS, pH 7.4) and the same aqueous buffer saturated with 1-octanol.

-

Partitioning: In a glass vial, add a precise volume of the octanol-saturated buffer and an equal volume of the buffer-saturated 1-octanol.

-

Compound Addition: Add a small aliquot of the compound's stock solution to the biphasic system, ensuring the final organic solvent concentration is low (<1%).

-

Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25 °C) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, typically HPLC-UV or LC-MS.

-

Calculation: Calculate logD using the formula: logD = log10 ( [Compound]octanol / [Compound]aqueous )

Diagram: Shake-Flask logD Experimental Workflow

Caption: Step-by-step workflow for the shake-flask determination of logD.

Protocol 2: Determination of pKa by UV-Metric Titration

This method is suitable for compounds containing a UV chromophore near the ionization center and can be adapted for high-throughput screening in a 96-well plate format.[23]

Methodology:

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).

-

Compound Preparation: Prepare a stock solution of the test compound in a co-solvent like methanol or DMSO.

-

Sample Plate: In a UV-transparent 96-well plate, add the prepared buffers to different wells. Add a small, constant amount of the compound stock solution to each well.

-

Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a plate reader.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these key wavelengths versus the pH of the buffer.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or use derivative plots to determine the inflection point, which corresponds to the pKa.

Protocol 3: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

This in vitro assay is a standard method to evaluate a compound's susceptibility to Phase I metabolism by CYP enzymes.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4). Thaw pooled HLM and the NADPH regenerating system (cofactor) on ice.

-

Incubation: In a 96-well plate, add the reaction buffer, HLM, and the test compound (at a final concentration of e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.

-

Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

-

Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Conclusion